molecular formula C14H18ClNO B1315508 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride CAS No. 83393-23-1

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride

Cat. No. B1315508
CAS RN: 83393-23-1
M. Wt: 251.75 g/mol
InChI Key: XPIPTYACPFJRQB-UHFFFAOYSA-N
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Description

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride is a chemical compound with the CAS Number: 83393-23-1 . It has a molecular weight of 251.76 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17NO.ClH/c16-14-8-12-6-7-13 (9-14)15 (12)10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Structural and Conformational Studies

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride has been a subject of various structural and conformational analyses. Studies have elucidated its crystalline structure, revealing details such as chair conformations of the piperidinone rings and equatorial positions of N-benzyl substituents. Intramolecular hydrogen bonding and π-π interactions were also observed, contributing to the stability and interactions of the molecule's structure (Brzezinski et al., 2013). Additionally, the conformational behavior of related compounds has been studied using spectroscopic techniques, highlighting the molecule's preferential flattened chair-envelope conformation in certain conditions (Iriepa & Bellanato, 2011).

Synthesis and Chemical Reactions

Considerable research has been devoted to developing efficient synthesis methods for compounds related to this compound. Techniques involve multi-step processes with a focus on yielding certain structural conformations or introducing specific functional groups. For instance, a four-step synthesis process aimed at generating a related compound, 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride, was described, underlining the importance of controlling conditions like acetonitrile content during the process (Connolly et al., 2010). Other studies have focused on synthesizing conformationally rigid analogues, showcasing the versatility and adaptability of the core bicyclic structure in chemical syntheses (Kubyshkin et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are responsible for breaking down acetylcholine in the nervous system. The interaction between this compound and cholinesterase enzymes can inhibit the enzyme’s activity, leading to increased levels of acetylcholine .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the signaling pathways involved in neurotransmission, leading to changes in neuronal activity. Additionally, it can affect gene expression by interacting with transcription factors, thereby influencing the production of specific proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to the active site of cholinesterase enzymes, inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, resulting in increased neurotransmitter levels. Furthermore, this compound can modulate gene expression by binding to transcription factors, thereby affecting the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific storage conditions, such as being sealed in a dry environment at 2-8°C . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that prolonged exposure to the compound can lead to sustained changes in cellular activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance neurotransmission by inhibiting cholinesterase activity. At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity or disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, the compound can affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, it can accumulate in specific compartments or organelles, affecting its localization and activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s activity and function within the cell. For example, the compound may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and exert its effects .

properties

IUPAC Name

8-benzyl-8-azabicyclo[3.2.1]octan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO.ClH/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIPTYACPFJRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1N2CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517906
Record name 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1)
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Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83393-23-1
Record name 8-Azabicyclo[3.2.1]octan-3-one, 8-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83393-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-benzyl-3-oxo-8-azoniabicyclo[3.2.1]octane chloride
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